molecular formula C12H16FNO B1329033 2-(Cyclopentylmethoxy)-5-fluoroaniline CAS No. 946683-67-6

2-(Cyclopentylmethoxy)-5-fluoroaniline

Cat. No.: B1329033
CAS No.: 946683-67-6
M. Wt: 209.26 g/mol
InChI Key: IBXHMAVPOSJRER-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethoxy)-5-fluoroaniline is a fluorinated aromatic amine derivative characterized by a cyclopentylmethoxy substituent at the 2-position and a fluorine atom at the 5-position of the aniline ring. Its molecular formula is C₁₂H₁₆FNO, with a molecular weight of 217.27 g/mol (exact value inferred from structural analogs and supplier data) . The compound is used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. It is available from multiple suppliers (e.g., Santa Cruz Biotechnology, AK Scientific) in milligram to gram quantities, though some sources indicate discontinuation of certain stock sizes .

Properties

IUPAC Name

2-(cyclopentylmethoxy)-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-10-5-6-12(11(14)7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXHMAVPOSJRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylmethoxy)-5-fluoroaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and cyclopentylmethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The cyclopentylmethoxy group is introduced via a nucleophilic substitution reaction, where the hydroxyl group of cyclopentylmethanol reacts with the aniline derivative in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylmethoxy)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-(Cyclopentylmethoxy)-5-fluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylmethoxy)-5-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Physical State Key Features
2-(Cyclopentylmethoxy)-5-fluoroaniline Cyclopentylmethoxy C₁₂H₁₆FNO 217.27 Not specified Moderate lipophilicity due to cyclopentyl group
2-(Cyclopropylmethoxy)-5-fluoroaniline Cyclopropylmethoxy C₁₀H₁₂FNO 181.21 Oil Higher volatility, smaller substituent
2-(2,3-Dimethylphenoxy)-5-fluoroaniline 2,3-Dimethylphenoxy C₁₄H₁₄FNO 231.27 Solid (inferred) Enhanced steric hindrance, aromatic methyl groups
2-(1-Azepanyl)-5-fluoroaniline dihydrochloride Azepanyl C₁₂H₁₈FCl₂N₂ 295.20 Solid (salt) Improved water solubility (salt form)
S-(2-Amino-4-fluorophenyl) dimethylcarbamothioate Dimethylcarbamothioate C₉H₁₁FN₂OS 214.26 Powder Sulfur-containing, altered electronic properties

Key Observations:

  • Substituent Size and Lipophilicity: The cyclopentylmethoxy group in the target compound provides intermediate lipophilicity compared to the smaller cyclopropylmethoxy (lower MW, oil) and bulkier dimethylphenoxy groups (higher MW, solid) .
  • Solubility : Salt forms (e.g., dihydrochloride in ) enhance aqueous solubility, whereas neutral aromatic amines like the target compound are typically less soluble .
  • Electronic Effects : Fluorine at the 5-position is conserved across analogs, offering electron-withdrawing effects that stabilize the aromatic ring and influence reactivity .

Key Observations:

  • Etherification : A common synthetic step for alkoxy-substituted analogs; steric hindrance from cyclopentyl may slow reaction kinetics compared to cyclopropyl .
  • Biological Relevance : Azepanyl and pyrazolyl derivatives are prioritized in drug discovery for their target-binding versatility .

Commercial Availability and Purity

  • This compound: Available from Santa Cruz Biotechnology (sc-321036, 500 mg for $295) and AK Scientific (95% purity) . Discontinued stock noted in some catalogs .
  • 2-(Cyclopropylmethoxy)-5-fluoroaniline : Six suppliers listed, with American Elements offering bulk synthesis .
  • Dimethylphenoxy Analogs: Limited suppliers (e.g., specialized catalogs) with higher pricing due to complex synthesis .

Biological Activity

2-(Cyclopentylmethoxy)-5-fluoroaniline is a chemical compound with the molecular formula C12_{12}H16_{16}FNO, characterized by a cyclopentylmethoxy group and a fluorine atom attached to an aniline ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The compound's structure contributes to its reactivity and biological interactions. The presence of the fluorine atom enhances lipophilicity, which may improve cell membrane permeability and influence its binding affinity to biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12_{12}H16_{16}FNO
Molecular Weight215.26 g/mol
Boiling PointNot readily available
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can alter their activity, leading to various biological effects. For instance, it has been investigated for its role as a fatty acid binding protein (FABP) inhibitor, which is crucial in metabolic processes related to obesity, diabetes, and other metabolic disorders .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. A series of in vitro assays demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies involving cancer cell lines have shown that it induces apoptosis through the activation of caspase pathways.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 25 µM

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

  • Study on FABP Inhibition : A study published in Tetrahedron explored the inhibition of FABP4 and FABP5 by compounds similar to this compound. The results indicated that these inhibitors could significantly reduce triglyceride levels in animal models, suggesting potential therapeutic applications for metabolic disorders .
  • Antimicrobial Efficacy : In a comparative study, this compound was evaluated alongside traditional antibiotics against resistant bacterial strains. The compound showed promising results, particularly against multi-drug resistant strains, highlighting its potential as an alternative therapeutic agent .

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